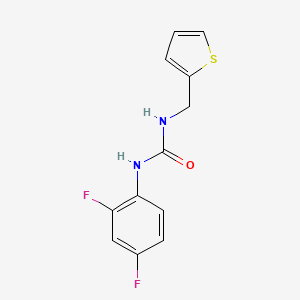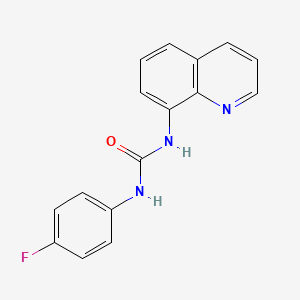
N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)urea, also known as Difluoromethylornithine (DFMO), is a synthetic compound that inhibits the activity of ornithine decarboxylase (ODC), an enzyme involved in the polyamine biosynthesis pathway. Polyamines are essential for cell proliferation and differentiation, and their dysregulation has been linked to various diseases, including cancer. DFMO has been extensively studied for its potential as an anticancer agent, and its synthesis, mechanism of action, and physiological effects have been the subject of numerous scientific investigations.
作用機序
DFMO inhibits the activity of ODC, an enzyme that catalyzes the conversion of ornithine to putrescine, a key step in the polyamine biosynthesis pathway. By blocking polyamine synthesis, DFMO disrupts cell proliferation and induces apoptosis in cancer cells. DFMO has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
DFMO has been shown to decrease polyamine levels in various tissues, including the brain, liver, and prostate. Polyamines play a crucial role in cell proliferation, differentiation, and survival, and their dysregulation has been linked to various diseases, including cancer, neurodegeneration, and inflammation. DFMO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease.
実験室実験の利点と制限
DFMO is a well-established tool compound for investigating the role of polyamines in various biological processes. Its specificity for ODC makes it a valuable tool for studying the polyamine biosynthesis pathway and its regulation. However, DFMO has limitations as a research tool, including its toxicity at high doses and its potential for off-target effects. Careful dose titration and controls are necessary to ensure the specificity and reproducibility of experimental results.
将来の方向性
DFMO has shown promise as an anticancer agent, particularly in the treatment of neuroblastoma. However, its efficacy in other types of cancer and its potential for combination therapy with other agents remain to be fully explored. Other potential applications of DFMO include the treatment of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease, and the prevention of inflammation and autoimmune disorders. Further research is needed to elucidate the mechanisms of DFMO's neuroprotective and immunomodulatory effects and to develop more selective and potent inhibitors of the polyamine biosynthesis pathway.
合成法
DFMO can be synthesized by reacting 2,4-difluoroaniline with 2-thienylmethylisocyanate in the presence of a base, followed by hydrolysis of the resulting urea derivative. The synthesis of DFMO has been optimized over the years, with various modifications to improve yield, purity, and scalability.
科学的研究の応用
DFMO has been studied extensively for its potential as an anticancer agent, particularly in the treatment of neuroblastoma, a pediatric cancer that arises from the sympathetic nervous system. DFMO has been shown to inhibit cell proliferation and induce apoptosis in neuroblastoma cells, both in vitro and in vivo. Clinical trials have demonstrated the efficacy of DFMO in combination with other chemotherapeutic agents in the treatment of neuroblastoma.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2OS/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNFYWANUFZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-butyl-3-[(4-ethoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5736107.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5736121.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5736124.png)
![2-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5736139.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide](/img/structure/B5736147.png)
![2-(4-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5736149.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5736154.png)
![7-(4-methylphenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5736166.png)

![methyl (4-{[(2-pyridinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5736184.png)
![N-(3-acetylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5736186.png)
![4-({2-[(4-chlorophenyl)thio]acetyl}amino)phenyl acetate](/img/structure/B5736190.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5736194.png)

